3,5-Dodecadiyne, 12-chloro-
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Overview
Description
3,5-Dodecadiyne, 12-chloro-: is an organic compound with the molecular formula C12H17Cl . It is characterized by the presence of a chlorine atom attached to the 12th carbon of a dodecadiyne chain, which contains two triple bonds at the 3rd and 5th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dodecadiyne, 12-chloro- typically involves the coupling of appropriate alkyne precursors. One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of an alkyne with a boron reagent in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound .
Industrial Production Methods: Industrial production of 3,5-Dodecadiyne, 12-chloro- may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dodecadiyne, 12-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different saturated or unsaturated products.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes .
Scientific Research Applications
3,5-Dodecadiyne, 12-chloro- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 3,5-Dodecadiyne, 12-chloro- exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the chlorine atom and the triple bonds in its structure allows it to participate in unique chemical interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
3,9-Dodecadiyne: Similar structure but lacks the chlorine atom.
1,7-Octadiyne: Shorter carbon chain with two triple bonds.
1,8-Nonadiyne: Similar structure with a different carbon chain length
Uniqueness: 3,5-Dodecadiyne, 12-chloro- is unique due to the presence of the chlorine atom at the 12th position, which imparts distinct chemical and physical properties.
Properties
CAS No. |
71673-30-8 |
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Molecular Formula |
C12H17Cl |
Molecular Weight |
196.71 g/mol |
IUPAC Name |
12-chlorododeca-3,5-diyne |
InChI |
InChI=1S/C12H17Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2,7-12H2,1H3 |
InChI Key |
RJNOQFUNVJLFND-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC#CCCCCCCCl |
Origin of Product |
United States |
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